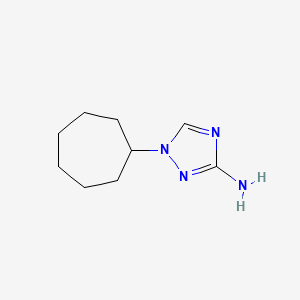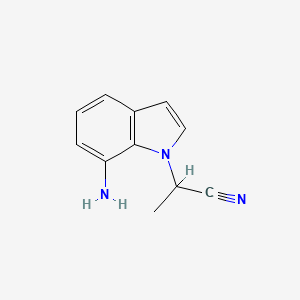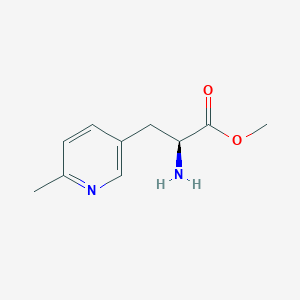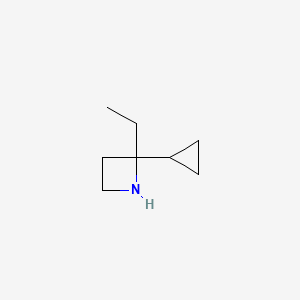
2-Cyclopropyl-2-ethylazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-2-ethylazetidine is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₁₅N. It is a four-membered ring structure that includes a cyclopropyl and an ethyl group attached to the azetidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-ethylazetidine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines. Another method involves the use of metalated azetidines, which can be synthesized through various metal-catalyzed reactions .
Industrial Production Methods
the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-2-ethylazetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized azetidines .
Aplicaciones Científicas De Investigación
2-Cyclopropyl-2-ethylazetidine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-2-ethylazetidine involves its interaction with molecular targets and pathways in biological systems. The compound’s ring strain and unique structural features enable it to participate in various biochemical reactions, including enzyme inhibition and receptor binding. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Cyclopropyl-2-ethylazetidine include other azetidines and aziridines. These compounds share the four-membered ring structure but differ in their substituents and ring strain .
Uniqueness
This compound is unique due to its specific combination of cyclopropyl and ethyl groups attached to the azetidine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and development. Further studies and optimization of synthetic methods will enhance its applications and contribute to advancements in various fields.
Propiedades
Fórmula molecular |
C8H15N |
|---|---|
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
2-cyclopropyl-2-ethylazetidine |
InChI |
InChI=1S/C8H15N/c1-2-8(5-6-9-8)7-3-4-7/h7,9H,2-6H2,1H3 |
Clave InChI |
HCFVUAZKWXVPPN-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCN1)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


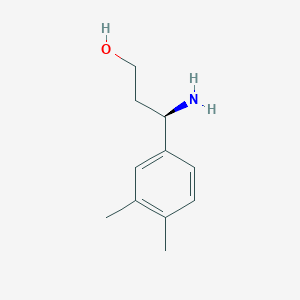
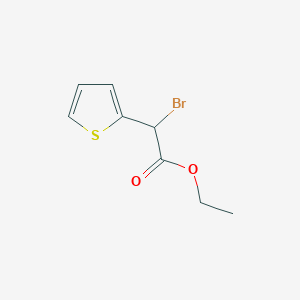

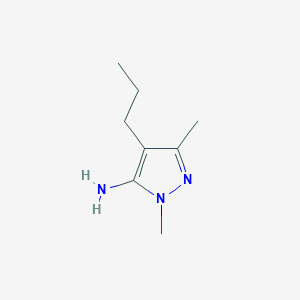

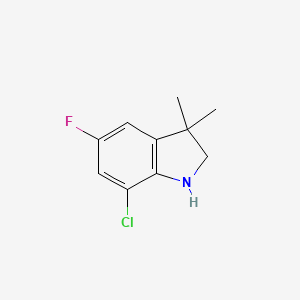
![(R)-2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15275713.png)
![3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B15275714.png)
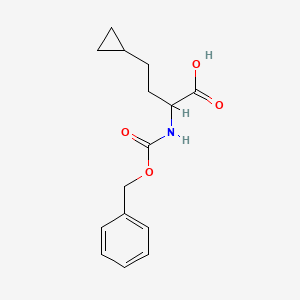
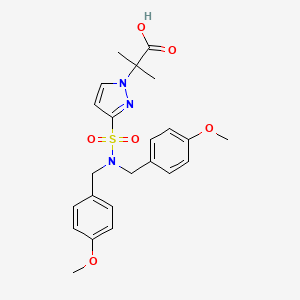
![2-[(Pent-1-yn-3-yl)amino]benzoic acid](/img/structure/B15275739.png)
